molecular formula C12H18ClN5OS B4233963 N-(3-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride

N-(3-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride

Cat. No. B4233963
M. Wt: 315.82 g/mol
InChI Key: ULRDMYXZBZYYRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride, also known as MTSET, is a compound that has gained significant attention in scientific research due to its unique properties. MTSET is a thiol-specific reagent that can selectively modify cysteine residues in proteins, which makes it an essential tool for studying protein structure and function.

Mechanism of Action

N-(3-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride reacts with cysteine residues in proteins via a thiol-disulfide exchange reaction. The reaction leads to the formation of a covalent bond between N-(3-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride and the cysteine residue, which can cause changes in protein structure and function. The selectivity of N-(3-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride for cysteine residues is due to the high reactivity of the thiol group in cysteine.
Biochemical and Physiological Effects:
N-(3-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride can have various biochemical and physiological effects depending on the protein being studied. It can cause changes in protein conformation, activity, and interactions, which can affect various cellular processes. N-(3-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride has been shown to modify ion channels, enzymes, receptors, and transporters, among other proteins. The modifications can lead to changes in ion conductance, enzyme activity, ligand binding, and protein-protein interactions.

Advantages and Limitations for Lab Experiments

N-(3-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride has several advantages for lab experiments. It is a selective and reversible reagent that can modify cysteine residues in proteins without affecting other amino acids. It can be used to study protein structure and function in vitro and in vivo. However, there are also limitations to using N-(3-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride. It can only modify cysteine residues that are accessible to the reagent, which can limit its use in studying certain proteins. It can also cause non-specific modifications if the protein has other nucleophiles that react with N-(3-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride.

Future Directions

There are several future directions for the use of N-(3-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride in scientific research. One direction is to develop new derivatives of N-(3-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride that can selectively modify other amino acids in proteins, such as lysine or histidine. Another direction is to use N-(3-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride in combination with other reagents or techniques, such as site-directed mutagenesis or X-ray crystallography, to study protein structure and function. N-(3-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride can also be used to study protein dynamics and conformational changes in real-time using fluorescence or other spectroscopic techniques.
Conclusion:
In conclusion, N-(3-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride is a thiol-specific reagent that has gained significant attention in scientific research due to its unique properties. It can selectively modify cysteine residues in proteins, which makes it an essential tool for studying protein structure and function. N-(3-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride has been used to study ion channels, enzymes, receptors, and transporters, among other proteins. It has also been used to investigate protein-protein interactions and protein-ligand interactions. N-(3-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride has several advantages for lab experiments, but there are also limitations to its use. There are several future directions for the use of N-(3-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride in scientific research, which can lead to new insights into protein structure and function.

Scientific Research Applications

N-(3-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride has been widely used in scientific research to study protein structure and function. It can selectively modify cysteine residues in proteins, which can lead to changes in protein conformation, activity, and interactions. N-(3-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride has been used to study ion channels, enzymes, receptors, and transporters, among other proteins. It has also been used to investigate protein-protein interactions and protein-ligand interactions.

properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5OS.ClH/c1-17-12(14-15-16-17)19-7-6-13-9-10-4-3-5-11(8-10)18-2;/h3-5,8,13H,6-7,9H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULRDMYXZBZYYRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCCNCC2=CC(=CC=C2)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-methoxyphenyl)methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine;hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride
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